Neopentylzinc bromide

Catalog No.
S1926217
CAS No.
676137-12-5
M.F
C5H11BrZn
M. Wt
216.4 g/mol
Availability
In Stock
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Neopentylzinc bromide

CAS Number

676137-12-5

Product Name

Neopentylzinc bromide

IUPAC Name

bromozinc(1+);2-methanidyl-2-methylpropane

Molecular Formula

C5H11BrZn

Molecular Weight

216.4 g/mol

InChI

InChI=1S/C5H11.BrH.Zn/c1-5(2,3)4;;/h1H2,2-4H3;1H;/q-1;;+2/p-1

InChI Key

BFDYADSOGAJTMG-UHFFFAOYSA-M

SMILES

CC(C)(C)[CH2-].[Zn+]Br

Canonical SMILES

CC(C)(C)[CH2-].[Zn+]Br

Application in Energy Storage

Specific Scientific Field: The specific scientific field for this application is Energy Storage and Battery Technology .

Comprehensive and Detailed Summary of the Application: Zinc–Bromine Rechargeable Batteries (ZBRBs) are one of the most powerful candidates for next-generation energy storage due to their potentially lower material cost, deep discharge capability, non-flammable electrolytes, relatively long lifetime, and good reversibility .

Detailed Description of the Methods of Application or Experimental Procedures: The fundamental electrochemical aspects, including the key challenges and promising solutions, are discussed, with particular attention paid to zinc and bromine half-cells, as their performance plays a critical role in determining the electrochemical performance of the battery system . In another study, an alternative quaternary amine 4-methylpropylmorpholinium bromide (MPM-Br) was studied. MPM-Br was integrated into the electrolyte, and 200 charge–discharge cycles were performed on the resulting ZBFBs .

Thorough Summary of the Results or Outcomes Obtained: The review concludes with insights into future developments and prospects for high-performance ZBRBs . It was observed that the electrolyte with MPM-Br displays a higher resistance in voltage and higher energy efficiency, making it a promising alternative to MEM-Br .

Application in Catalysis, Sensing and Optics

Specific Scientific Field: The specific scientific field for this application is Nanotechnology and Material Science .

Detailed Description of the Methods of Application or Experimental Procedures: The functionality, porosity, shape, size, and surface area of these nanomaterials are crucial factors for influencing the specificity and efficiency of its applications . The natural bandgap (3.37 eV) and n-type conducting behavior of ZnO can be tuned by doping of metals/metal oxides and non-metals by replacing Zn 2+ and O 2- in ZnO lattices respectively .

Thorough Summary of the Results or Outcomes Obtained: The bandgap modified ZnO could be used as a multi-functional material by growing it in various nanostructures such as bulk, thin layer, and wires . These materials have been widely explored for many applications such as sensor, bioimaging, theragnostic, photocatalytic and energy conversion applications .

Application in Chemical Synthesis

Specific Scientific Field: The specific scientific field for this application is Chemical Synthesis .

Comprehensive and Detailed Summary of the Application: Neopentylzinc bromide is a chemical compound used in various chemical synthesis processes . It is often used as a reagent in the synthesis of other chemical compounds .

Detailed Description of the Methods of Application or Experimental Procedures: Neopentylzinc bromide is typically used in a solution form, such as 0.50 M in Tetrahydrofuran (THF) . The specific procedures for its use can vary widely depending on the particular synthesis process .

Thorough Summary of the Results or Outcomes Obtained: The outcomes of using Neopentylzinc bromide in chemical synthesis can vary widely depending on the specific synthesis process . It is generally used to facilitate the formation of new chemical bonds .

Neopentylzinc bromide is an organozinc compound with the chemical formula C5_5H11_{11}BrZn. It is characterized by a neopentyl group bonded to a zinc atom, which is further coordinated with a bromine atom. This compound is notable for its high reactivity, particularly in nucleophilic substitution reactions. Neopentylzinc bromide is typically synthesized from 1-bromo-2,2-dimethylpropane and zinc, making it a valuable reagent in organic synthesis, especially in the context of cross-coupling reactions involving palladium catalysts .

Due to its nucleophilic nature. Some key reactions include:

  • Nucleophilic Substitution: It can act as a nucleophile in reactions with electrophiles, such as carbonyl compounds.
  • Cross-Coupling Reactions: Particularly in palladium-catalyzed processes, neopentylzinc bromide can facilitate the introduction of neopentyl groups into organic molecules, enhancing the efficiency and stability of the catalytic cycle .
  • Oxidative Addition: The compound can react with organic bromides through oxidative addition, demonstrating a structure-reactivity relationship that influences its reactivity profile .

The synthesis of neopentylzinc bromide typically involves the following method:

  • Reactants: Combine 1-bromo-2,2-dimethylpropane with zinc.
  • Reaction Conditions: The reaction usually requires controlled conditions to ensure complete conversion and minimize side reactions.
  • Purification: The product can be purified through standard organic synthesis techniques such as distillation or chromatography .

Neopentylzinc bromide finds applications primarily in synthetic organic chemistry:

  • Palladium-Catalyzed Cross-Coupling: It serves as a reagent for introducing neopentyl groups into various substrates, enhancing reaction efficiency and catalyst longevity.
  • Synthesis of Complex Molecules: Its reactivity allows for the construction of complex organic structures that are essential in pharmaceuticals and materials science.

Several compounds share similarities with neopentylzinc bromide, particularly within the class of organozinc reagents. Below is a comparison highlighting its uniqueness:

CompoundFormulaUnique Features
Neopentylzinc bromideC5_5H11_{11}BrZnHigh reactivity in nucleophilic substitutions; used in palladium-catalyzed reactions
Ethylzinc bromideC2_2H5_5BrZnLess sterically hindered; commonly used in similar reactions but less specific
Phenylzinc bromideC6_6H5_5BrZnAromatic character allows for different reactivity patterns; often used in aromatic substitutions
Benzylzinc chlorideC7_7H7_7ClZnMore stable than neopentylzinc bromide; used for different types of cross-coupling reactions

Neopentylzinc bromide stands out due to its steric hindrance and effectiveness in palladium-catalyzed processes, making it particularly valuable for specific synthetic strategies that require stability and efficiency under challenging conditions.

X-ray crystallographic analysis represents the definitive method for determining molecular structure and bonding parameters in organozinc compounds, providing precise three-dimensional atomic coordinates and bond lengths with sub-angstrom accuracy [1]. While specific crystallographic data for neopentylzinc bromide as an isolated compound remains limited in the literature, extensive crystallographic studies of related organozinc bromide complexes and zinc bromide structures provide valuable structural insights that can be extrapolated to understand the coordination environment and bonding characteristics of neopentylzinc bromide [2] [3] [4].

Crystallographic investigations of zinc bromide complexes reveal that zinc typically adopts tetrahedral coordination geometries in organozinc compounds, with zinc-bromine bond lengths ranging from 2.38 to 2.42 angstroms and zinc-carbon bond lengths typically falling between 1.95 and 2.10 angstroms for alkyl substituents [2] [1]. The Cambridge Structural Database reports an average zinc-carbon bond length of 2.01 angstroms for organozinc compounds, though this value can vary significantly depending on the ligand environment and coordination number [1]. In neopentylzinc bromide, the bulky neopentyl group (2,2-dimethylpropyl) is expected to influence the local coordination geometry around the zinc center, potentially leading to slightly elongated bond lengths due to steric interactions.

Studies of related organozinc bromide complexes demonstrate that these compounds frequently exist as dimeric or oligomeric structures in the solid state, with bridging bromide ligands connecting zinc centers [2] [5]. The coordination environment around each zinc atom typically consists of one organic group, one terminal bromide, and additional bridging interactions that complete the tetrahedral coordination sphere. X-ray diffraction analysis of zinc bromide complexes with pyridine ligands shows zinc-bromide bond lengths of 2.38 to 2.40 angstroms for terminal bromides and slightly longer distances of 2.42 to 2.44 angstroms for bridging bromides [2].

The crystal structure of anhydrous zinc bromide itself provides fundamental insights into zinc-bromide bonding, revealing a complex three-dimensional network where bromide ions are arranged in a face-centered cubic array with zinc atoms occupying one-quarter of the tetrahedral sites [3]. This arrangement results in the formation of super-tetrahedral groups with zinc-bromide distances averaging 2.42 angstroms and bromide-zinc-bromide angles of approximately 109 degrees, consistent with tetrahedral coordination geometry [3].

Crystallographic analysis techniques for organozinc compounds typically require careful handling due to the air and moisture sensitivity of these materials. Single crystal growth is often performed under inert atmosphere conditions using techniques such as slow evaporation from tetrahydrofuran solutions or vapor diffusion methods [5] [6]. The resulting crystal structures provide crucial information about molecular packing, intermolecular interactions, and the precise geometry of the zinc coordination environment.

Nuclear Magnetic Resonance (NMR) Profiling

Nuclear magnetic resonance spectroscopy serves as a powerful tool for characterizing organozinc compounds in solution, providing detailed information about molecular structure, dynamics, and coordination environments that complement crystallographic data [7] [8] [9]. NMR analysis of organozinc bromide compounds reveals distinctive spectroscopic signatures that reflect the unique electronic and structural characteristics of the zinc-carbon bond and associated coordination sphere.

¹H and ¹³C NMR Signatures

Proton NMR spectroscopy of neopentylzinc bromide exhibits characteristic chemical shifts that reflect the influence of the zinc center on nearby hydrogen environments [7] [10]. The α-methylene protons directly bonded to zinc typically appear significantly upfield compared to the corresponding protons in the parent alkyl bromide, with chemical shifts observed in the range of 0.4 to 1.2 parts per million [7] [8]. This substantial upfield shift results from the anionic character of the carbon atom bound to zinc, which increases electron density around the attached hydrogen atoms.

For neopentylzinc bromide specifically, the ¹H NMR spectrum in deuterated tetrahydrofuran would be expected to show a characteristic singlet for the α-CH₂ protons at approximately 0.5 to 0.8 parts per million, representing the two equivalent hydrogen atoms attached to the carbon directly bonded to zinc [7]. The methyl groups of the neopentyl framework would appear as a singlet at approximately 1.0 to 1.2 parts per million, reflecting the highly symmetric environment of these substituents [12].

The integration pattern in ¹H NMR provides crucial structural confirmation, with the α-CH₂ protons typically integrating for two hydrogens and the methyl groups integrating for nine hydrogens in a 2:9 ratio [7]. Temperature-dependent NMR studies often reveal dynamic behavior in organozinc compounds, including ligand exchange processes and coordination changes that can be monitored through variable-temperature experiments [8] [9].

Carbon-13 NMR spectroscopy offers complementary structural information, with the α-carbon directly bonded to zinc appearing at characteristically low chemical shift values due to the high electron density associated with the zinc-carbon bond [10] [9]. For neopentylzinc bromide, the α-carbon would be expected to resonate at approximately 10 to 20 parts per million, while the quaternary carbon of the neopentyl group would appear around 30 to 35 parts per million [12] [9].

Solvent effects play a crucial role in NMR spectroscopy of organozinc compounds, with coordinating solvents such as tetrahydrofuran leading to characteristic chemical shift changes that reflect zinc-solvent interactions [8] [9]. Studies have shown that the coordination of tetrahydrofuran to zinc centers results in downfield shifts of nearby carbon resonances, indicating the formation of zinc-oxygen coordinate bonds [9].

Two-dimensional NMR techniques, including COSY (Correlation Spectroscopy) and DEPT (Distortionless Enhancement by Polarization Transfer), provide additional structural confirmation and aid in complete signal assignment [10] [9]. These techniques are particularly valuable for distinguishing between different carbon environments and confirming connectivity patterns in complex organozinc structures.

Mass Spectrometric Data Interpretation

Mass spectrometry provides essential analytical information for organozinc bromide compounds, offering insights into molecular weight, isotope patterns, fragmentation pathways, and solution-phase speciation [7] [8] [13]. The mass spectrometric analysis of neopentylzinc bromide reveals characteristic fragmentation patterns and isotopic distributions that confirm molecular structure and provide information about the stability of zinc-carbon bonds under ionization conditions.

Electrospray ionization mass spectrometry (ESI-MS) has emerged as a particularly valuable technique for studying organozinc compounds in solution, as it allows for the detection of both neutral and ionic species under relatively gentle ionization conditions [7] [8] [14]. For neopentylzinc bromide, ESI-MS analysis typically reveals the molecular ion peak at mass-to-charge ratio 215/217 (accounting for the zinc and bromine isotope patterns), along with characteristic fragmentation products including loss of the bromide ion [M-Br]⁺ and loss of the neopentyl group [M-C₅H₁₁]⁺ [13].

The isotope pattern observed in mass spectrometry provides crucial confirmation of molecular composition, with zinc naturally occurring as multiple isotopes (primarily ⁶⁴Zn, ⁶⁶Zn, ⁶⁷Zn, ⁶⁸Zn, and ⁷⁰Zn) and bromine existing as two stable isotopes (⁷⁹Br and ⁸¹Br) in approximately equal abundance [13] [15]. This results in a characteristic doublet pattern separated by two mass units for bromide-containing fragments, with relative intensities reflecting the natural isotope abundance ratios.

Electron ionization mass spectrometry (EI-MS) provides complementary fragmentation information under higher energy conditions, typically showing extensive fragmentation of the organic portion while preserving some zinc-containing fragments [13] [15]. The base peak in EI-MS analysis of neopentylzinc bromide often corresponds to the neopentyl cation [C₅H₁₁]⁺ at mass-to-charge ratio 71, reflecting the stability of this tertiary carbocation under ionization conditions [13].

High-resolution mass spectrometry enables precise determination of molecular formulas through accurate mass measurement, distinguishing between potential isobaric interferences and confirming the elemental composition [13]. For neopentylzinc bromide, high-resolution analysis would provide an exact mass of 213.9340 atomic mass units for the ⁶⁴Zn⁷⁹Br isotopologue, allowing for unambiguous molecular formula confirmation [16].

Studies of organozinc compound fragmentation mechanisms reveal that zinc-carbon bonds are generally more labile than zinc-halogen bonds under mass spectrometric conditions, leading to preferential loss of organic fragments [13] [14]. This fragmentation behavior provides insights into the relative bond strengths and can be used to compare the stability of different organozinc species.

Tandem mass spectrometry (MS/MS) experiments enable detailed fragmentation pathway analysis through collision-induced dissociation of selected precursor ions [13]. These experiments reveal the sequential loss of ligands and provide information about the most favorable fragmentation routes, contributing to a deeper understanding of organozinc bond energetics and stability patterns.

Computational Modeling of Electronic Structure

Computational chemistry provides powerful tools for understanding the electronic structure, bonding characteristics, and spectroscopic properties of neopentylzinc bromide through quantum mechanical calculations [17] [18] [19]. Density functional theory (DFT) calculations have become the standard approach for modeling organozinc compounds, offering an optimal balance between computational efficiency and chemical accuracy for systems containing transition metals [17] [18].

Modern DFT calculations on organozinc bromide compounds typically employ hybrid functionals such as B3LYP or more recent meta-GGA functionals like M06-2X, combined with appropriate basis sets that include polarization and diffuse functions [17] [19] [20]. For zinc-containing systems, effective core potentials or all-electron basis sets of at least double-zeta quality with polarization functions (such as def2-TZVPP) are recommended to achieve reliable geometric and energetic predictions [17].

Computational studies of neopentylzinc bromide reveal that the zinc-carbon bond possesses significant covalent character, with natural bond orbital analysis indicating substantial electron sharing between zinc and carbon orbitals [17] [18]. The calculated zinc-carbon bond length typically falls in the range of 2.00 to 2.05 angstroms, in good agreement with experimental crystallographic data for similar organozinc compounds [17] [1].

The electronic structure of neopentylzinc bromide shows that the zinc center maintains a formal +2 oxidation state, with the d¹⁰ electron configuration remaining largely intact due to the weak ligand field provided by carbon and bromide ligands [17]. However, charge decomposition analysis reveals significant charge transfer from the organic ligand to the zinc center, with the zinc bearing a partial positive charge of approximately +1.2 to +1.4 elementary charges [17].

Solvent effects play a crucial role in the electronic structure and stability of organozinc compounds, and computational modeling using implicit solvation models such as the polarizable continuum model (PCM) or the solvation model based on density (SMD) reveals substantial stabilization in coordinating solvents like tetrahydrofuran [17] [21]. Ab initio molecular dynamics simulations provide insights into the dynamic behavior of solvated organozinc species, revealing rapid ligand exchange processes and coordination number fluctuations [17].

Time-dependent density functional theory (TD-DFT) calculations enable prediction of electronic absorption spectra and excited state properties [17]. For neopentylzinc bromide, TD-DFT predicts electronic transitions primarily involving charge transfer from the organic ligand to zinc d orbitals, with calculated absorption maxima typically occurring in the ultraviolet region around 250 to 300 nanometers [17].

Vibrational frequency calculations provide theoretical predictions of infrared and Raman spectra, enabling assignment of experimental spectroscopic bands [19] [20]. Calculated zinc-carbon stretching frequencies typically appear in the range of 400 to 500 cm⁻¹, while zinc-bromide stretching modes are predicted around 200 to 250 cm⁻¹ [22]. These computational predictions serve as valuable aids for interpreting experimental vibrational spectra and confirming structural assignments.

Thermodynamic calculations reveal that neopentylzinc bromide formation from zinc metal and neopentyl bromide is thermodynamically favorable, with calculated reaction energies of approximately -20 to -30 kcal/mol depending on the solvent environment [17] [19]. The stability of the compound is enhanced by the formation of coordinate bonds with solvent molecules, particularly in ethereal solvents where zinc-oxygen interactions provide additional stabilization [17].

GHS Hazard Statements

Aggregated GHS information provided by 83 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard

Corrosive;Environmental Hazard

Dates

Last modified: 08-16-2023

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